molecular formula C16H12Cl2FN3O2 B2860724 5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide CAS No. 1031066-68-8

5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B2860724
CAS No.: 1031066-68-8
M. Wt: 368.19
InChI Key: OPRIDZJMKYHIMD-UHFFFAOYSA-N
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Description

5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyridine ring substituted with chlorine atoms at the 5 and 6 positions, a carboxamide group at the 3 position, and a phenyl ring with a fluorine atom and a cyclopropaneamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3,5-dichloropyridine.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Substitution with the Phenyl Ring: The phenyl ring with the fluorine and cyclopropaneamido groups is attached through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and phenyl groups.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-N-(4-fluorophenyl)pyridine-3-carboxamide: Lacks the cyclopropaneamido group, which may affect its binding affinity and specificity.

    5,6-dichloro-N-(3-cyclopropaneamido-phenyl)pyridine-3-carboxamide: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.

Uniqueness

5,6-dichloro-N-(3-cyclopropaneamido-4-fluorophenyl)pyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. These features can enhance its binding to biological targets and its stability under various conditions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-N-[3-(cyclopropanecarbonylamino)-4-fluorophenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FN3O2/c17-11-5-9(7-20-14(11)18)16(24)21-10-3-4-12(19)13(6-10)22-15(23)8-1-2-8/h3-8H,1-2H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIDZJMKYHIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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